1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione
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Overview
Description
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione, also known as MNPD, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry. This compound is synthesized through a specific method that involves the use of various chemicals and reagents, and it has been found to have a range of biochemical and physiological effects that make it an attractive candidate for further research.
Mechanism Of Action
The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This may lead to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
In addition to its anti-tumor effects, 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of conditions such as arthritis and cardiovascular disease. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has several advantages for use in lab experiments, including its relatively simple synthesis method and its demonstrated anti-tumor effects in various types of cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione, including further studies on its mechanism of action and potential side effects, as well as its potential applications in the treatment of other diseases and conditions. Additionally, research may focus on the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione involves the reaction of 4-nitrobenzaldehyde with 2-phenyl-1,2,3,4-tetrahydro-6-methylpyrazine-5,7-dione in the presence of a catalyst, such as piperidine. The resulting product is then purified through various methods, including recrystallization and chromatography, to obtain the final compound.
Scientific Research Applications
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has anti-tumor effects in various types of cancer cells, including breast, lung, and liver cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases and conditions.
properties
CAS RN |
106584-29-6 |
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Product Name |
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H13N3O4/c1-18-16(21)15(11-12-7-9-14(10-8-12)20(23)24)17(22)19(18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
QVFGUGGBYUPDGK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
synonyms |
2-Methyl-4-(4-nitrobenzylidene)-1-phenyl-3,5-dioxopyrazolidine |
Origin of Product |
United States |
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